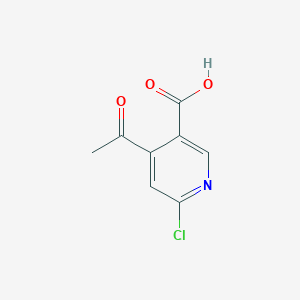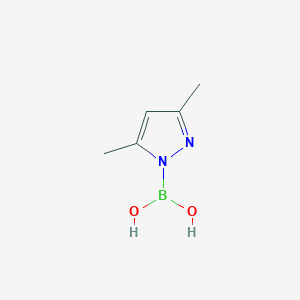
(3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids It features a boronic acid group attached to a pyrazole ring, which is substituted with two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid typically involves the reaction of 3,5-dimethylpyrazole with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and selectivity. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and electronic materials.
Wirkmechanismus
The mechanism of action of (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The pyrazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic acid: This compound features a phenyl group attached to the boronic acid, providing different reactivity and applications.
(3,5-Dimethyl-1H-pyrazol-1-yl)methylboronic acid:
Uniqueness: (3,5-Dimethyl-1H-pyrazol-1-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the boronic acid group. This combination of features provides distinct reactivity and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1226893-85-1 |
|---|---|
Molekularformel |
C5H9BN2O2 |
Molekulargewicht |
139.95 g/mol |
IUPAC-Name |
(3,5-dimethylpyrazol-1-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-5(2)8(7-4)6(9)10/h3,9-10H,1-2H3 |
InChI-Schlüssel |
IHJMOGYAVCVKCX-UHFFFAOYSA-N |
Kanonische SMILES |
B(N1C(=CC(=N1)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
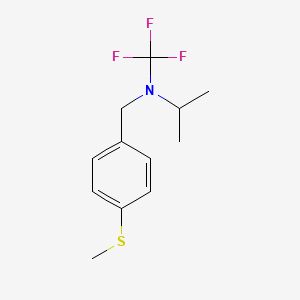
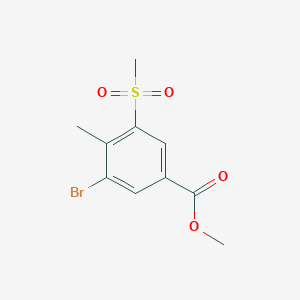
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
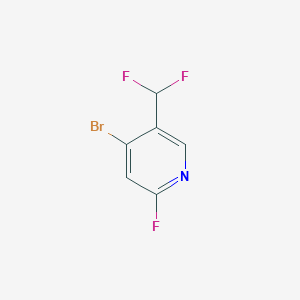
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
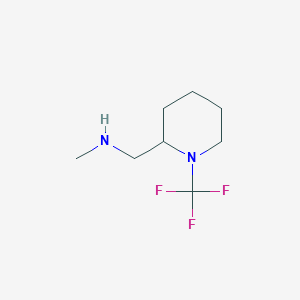
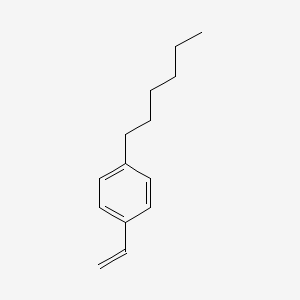
![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
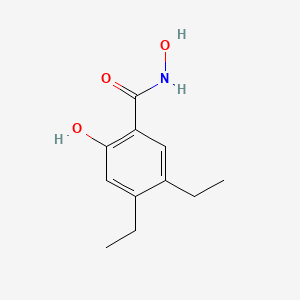
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
